Introduction: The Strategic Utility of a Polyhalogenated Benzene Ring
Introduction: The Strategic Utility of a Polyhalogenated Benzene Ring
An In-Depth Technical Guide to 1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5): A Strategic Building Block in Modern Synthesis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of multiple, distinct halogen atoms on an aromatic scaffold provides a powerful tool for molecular construction. 1-Bromo-2-chloro-4-fluorobenzene (CAS No. 110407-59-5) is a premier example of such a building block. This colorless to light yellow liquid is not merely an inert starting material; its unique arrangement of bromine, chlorine, and fluorine substituents imparts a predictable hierarchy of reactivity, enabling chemists to perform selective, stepwise functionalization.[1] This guide offers a comprehensive overview of its properties, synthesis, core reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this versatile intermediate. Its importance is underscored by its role as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents, advanced polymers, and agrochemicals.[1][2][3]
Physicochemical and Handling Data
A thorough understanding of a compound's physical properties is foundational to its successful application in the laboratory. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference for handling, storage, and reaction planning.
Table 1: Physicochemical Properties of 1-Bromo-2-chloro-4-fluorobenzene
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 110407-59-5 | [1][4][5] |
| Molecular Formula | C₆H₃BrClF | [1][4][6] |
| Molecular Weight | 209.44 g/mol | [1][4][6] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | ≥ 97-98% (GC) | [1][4][7] |
| Density | ~1.75 g/cm³ | [1][4][8] |
| Boiling Point | 193–196.3 °C at 760 mmHg; 62-62.8 °C at 12 mmHg | [7][8][9] |
| Refractive Index (n20D) | ~1.55 | [1][4] |
| Storage Conditions | Store at 2–8 °C in a cool, dry, well-ventilated place | [1][8][10] |
| InChI Key | LEFQPBAWVJEIJS-UHFFFAOYSA-N |[5][9] |
Synthesis Methodology: The Sandmeyer Reaction
The most common and reliable industrial synthesis of 1-Bromo-2-chloro-4-fluorobenzene involves the Sandmeyer reaction, a robust transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate. The typical precursor for this synthesis is 2-chloro-4-fluoroaniline.[2]
Causality in the Experimental Design
The choice of the Sandmeyer reaction is deliberate. It is a high-yielding and well-understood process that allows for the precise introduction of a bromine atom at a specific position, starting from a readily available aniline. The reaction proceeds in two critical stages: diazotization and subsequent displacement with a bromide source.
-
Diazotization: This step must be conducted at low temperatures (typically -5 to 5 °C) to ensure the stability of the diazonium salt (Ar-N₂⁺).[2] At higher temperatures, this intermediate is prone to decomposition, leading to side products and reduced yields. The use of a strong acid like hydrobromic acid (HBr) serves as both the solvent and the source of the counter-ion for the diazonium salt.
-
Copper(I) Bromide Catalysis: The displacement of the diazonium group with bromide is catalyzed by a copper(I) salt, such as cuprous bromide (CuBr). The copper catalyst facilitates the single-electron transfer mechanism required to release nitrogen gas and form the aryl radical, which then abstracts a bromine atom from the copper salt.
Caption: Workflow for the synthesis of 1-Bromo-2-chloro-4-fluorobenzene.
Step-by-Step Synthesis Protocol
This protocol is a representative synthesis adapted from established procedures.[2][11] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazotization: To a stirred solution of 2-chloro-4-fluoroaniline (1.0 eq) in 48% hydrobromic acid, cool the mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, add cuprous bromide (CuBr, 1.2 eq) to a solution of 48% hydrobromic acid.
-
Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 30-40 °C) for 30 minutes to ensure the reaction goes to completion.[2]
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with water and saturated brine solution.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via column chromatography or distillation to afford 1-Bromo-2-chloro-4-fluorobenzene as a clear liquid.[2][11]
Strategic Reactivity and Synthetic Applications
The synthetic power of 1-Bromo-2-chloro-4-fluorobenzene stems from the differential reactivity of its three carbon-halogen bonds. This allows for a programmed approach to functionalization, which is highly prized in multi-step synthesis.
Reactivity Hierarchy: C–Br > C–Cl >> C–F
-
C–Br Bond: This is the most reactive site for both Grignard reagent formation and palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-Cl and C-F.[12]
-
C–Cl Bond: While less reactive than C-Br, the C-Cl bond can be activated for cross-coupling reactions under more forcing conditions or with specialized catalyst systems.
-
C–F Bond: The C-F bond is the strongest and generally unreactive under standard Grignard or cross-coupling conditions, making it a stable substituent that modulates the electronic properties of the final molecule.[13]
Caption: Key selective reactions at the C-Br position of the title compound.
Grignard Reagent Formation
The selective formation of a Grignard reagent at the C-Br bond is a cornerstone of this compound's utility. This reaction provides a nucleophilic carbon source that can be used to form new carbon-carbon bonds.
-
Causality: The higher reactivity of the C-Br bond allows for the clean formation of 2-chloro-4-fluorophenylmagnesium bromide upon treatment with magnesium metal in an ethereal solvent like THF or diethyl ether.[12][14] The C-Cl and C-F bonds remain intact. This selectivity is crucial, as it prevents the formation of complex mixtures.
-
Application Example (Synthesis of a Boronic Acid): A prominent application is the synthesis of (2-chloro-4-fluorophenyl)boronic acid, a valuable catalyst precursor.[7]
-
The Grignard reagent is formed as described above.
-
It is then quenched with an electrophile like trimethyl borate, B(OMe)₃.
-
A subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid. This product has been shown to be a precursor for catalysts that achieve high efficiency in peptide synthesis.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents one of the most powerful applications of 1-Bromo-2-chloro-4-fluorobenzene, enabling the construction of complex molecular scaffolds essential for drug discovery.[1]
-
Suzuki-Miyaura Coupling: This reaction is a workhorse for forming C(sp²)-C(sp²) bonds. The oxidative addition step of the catalytic cycle occurs preferentially at the C-Br bond.[15][16] This allows for the coupling of the 1-bromo-2-chloro-4-fluorophenyl core with a wide range of aryl or vinyl boronic acids to create substituted biaryl compounds.[17] These biaryl motifs are prevalent in active pharmaceutical ingredients (APIs).
Step-by-Step Suzuki-Miyaura Coupling Protocol
This is a general protocol for the Suzuki-Miyaura reaction. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-2-chloro-4-fluorobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Execution: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.
Key Applications in Research and Development
-
Oncology: Serves as a crucial building block for synthesizing brilanestrant, a selective estrogen receptor degrader (SERD) investigated for the treatment of breast cancer.[7] The compound's structure is integral to achieving high potency in the degradation of the estrogen receptor.[7]
-
Catalysis: Used in the preparation of advanced biphenyl catalysts for peptide synthesis, demonstrating high conversion rates.[7]
-
Agrochemicals: The compound is a precursor in the development of effective herbicides and pesticides.[2][3]
-
Materials Science: It is employed in the synthesis of advanced polymers and liquid crystal materials, where the fluorine and chlorine atoms can enhance properties like thermal stability and chemical resistance.[1][8]
Safety and Handling
As a hazardous chemical, 1-Bromo-2-chloro-4-fluorobenzene must be handled with appropriate precautions.
-
Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation upon inhalation.[5][18][19]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear protective gloves, safety goggles with side-shields, and a lab coat.[8][18]
-
Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[1] Keep away from strong oxidizing agents.[8]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[18] Seek medical attention if irritation persists.
Conclusion
1-Bromo-2-chloro-4-fluorobenzene is a testament to the power of strategic molecular design. Its value lies not just in its structure, but in the predictable and selective reactivity endowed by its unique tri-halogenation pattern. For the medicinal chemist, it offers a reliable entry point into complex biaryl systems. For the materials scientist, it provides a robust building block for functional polymers. By understanding the principles of its synthesis and the nuances of its chemoselective reactivity, researchers can unlock its full potential as a pivotal intermediate in the creation of novel and high-value molecules.
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